3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE
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Overview
Description
3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE is a complex organic compound with a unique structure that includes both benzenesulfonyl and benzoyl groups attached to a quinoline core
Preparation Methods
The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl and benzoyl groups through electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl and benzenesulfonyl groups.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE include other quinoline derivatives with different substituents These compounds may have varying degrees of biological activity and chemical reactivity
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3S/c1-16-6-11-25-23(12-16)27(32(30,31)22-10-8-18(3)20(5)14-22)24(15-28-25)26(29)21-9-7-17(2)19(4)13-21/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBULDJNICIPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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